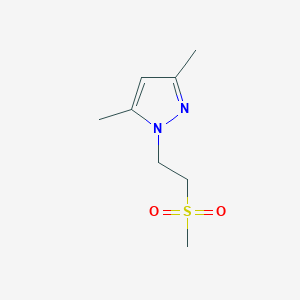

1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole

Descripción general

Descripción

1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H14N2O2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a pivotal role in the regulation of inflammatory responses .

Mode of Action

This compound, also known as apremilast, binds to the catalytic site of the PDE4 enzyme, thereby blocking cAMP degradation . This inhibition results in increased intracellular cAMP levels .

Biochemical Pathways

The increase in intracellular cAMP levels affects multiple downstream effectors. These include protein kinase A (PKA), Epac1, and Epac2 . The compound’s action on these effectors leads to the inhibition of tumor necrosis factor alpha (TNF-α) and the stimulation of interleukin 10 (IL-10) . Additionally, it has been found to regulate the balance between Th17 cells and T regulatory (Treg) cells via the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/Forkhead box O1 (FoxO1) signaling pathway .

Pharmacokinetics

It is known that the compound is orally active .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TNF-α release and the stimulation of IL-10 production . It also reduces complex inflammatory processes such as dendritic cell infiltration, epidermal skin thickening, and joint destruction . In addition, it has been found to significantly reduce astrocyte apoptosis and cell death induced by oxygen-glucose deprivation and reoxygenation (OGD/R) .

Análisis Bioquímico

Biochemical Properties

1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions. For instance, it has been observed to interact with phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). This interaction inhibits the activity of PDE4, leading to increased levels of cAMP, which in turn affects various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the cAMP signaling pathway, leading to alterations in the production of pro-inflammatory cytokines and chemokines. This modulation can result in reduced inflammation and improved cellular responses in various cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the catalytic site of PDE4, inhibiting its activity and preventing the degradation of cAMP. This inhibition leads to increased intracellular levels of cAMP, which activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors. Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur, potentially affecting its efficacy in prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses. At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Actividad Biológica

1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological potential and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methanesulfonyl chloride under basic conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observed Values | Interpretation |

|---|---|---|

| 1H NMR | δ 2.18 ppm (s, CH3), δ 6.42 ppm (s, H-3) | Methyl group and pyrazole ring protons |

| 13C NMR | δ 10.69 ppm (CH3), δ 139.90 ppm (C-4) | Carbon environments in the pyrazole structure |

| Mass Spec | m/z = 260.2 | Molecular ion confirming compound identity |

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating significant pharmacological properties such as anti-diabetic, anti-inflammatory, and antioxidant activities.

Anti-Diabetic Activity

Research indicates that this compound exhibits notable anti-diabetic effects through the inhibition of key enzymes involved in glucose metabolism. In vitro studies have shown that it can effectively lower blood glucose levels by enhancing insulin sensitivity.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This activity is critical for protecting cells from damage associated with chronic diseases.

Anti-Inflammatory Activity

In vitro assays have demonstrated that this compound inhibits pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Case Studies

Several case studies have documented the therapeutic effects of pyrazole derivatives similar to this compound:

- Case Study 1: A study evaluated the anti-diabetic effects of pyrazole derivatives in diabetic rats. The results showed a significant decrease in blood glucose levels compared to control groups.

- Case Study 2: Another investigation focused on the antioxidant properties of pyrazole compounds in vitro. The study reported a marked reduction in reactive oxygen species (ROS) levels when treated with these compounds.

Propiedades

IUPAC Name |

3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-7-6-8(2)10(9-7)4-5-13(3,11)12/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBXVMAUUMACKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.